Cas no 2185317-46-6 (2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)
![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine structure](https://ja.kuujia.com/scimg/cas/2185317-46-6x500.png)
2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 2-[4-[(2,5-Dimethoxyphenyl)methyl]-1-piperazinyl]-4-(trifluoromethyl)pyrimidine
- AKOS040868657
- F6755-6557
- 2185317-46-6
- 2-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
- 2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
-
- インチ: 1S/C18H21F3N4O2/c1-26-14-3-4-15(27-2)13(11-14)12-24-7-9-25(10-8-24)17-22-6-5-16(23-17)18(19,20)21/h3-6,11H,7-10,12H2,1-2H3
- InChIKey: FGTZBIDURALNDA-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=NC(=N1)N1CCN(CC2C=C(C=CC=2OC)OC)CC1)(F)F
計算された属性
- せいみつぶんしりょう: 382.16166041g/mol
- どういたいしつりょう: 382.16166041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 460
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 50.7Ų
じっけんとくせい
- 密度みつど: 1.278±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 481.8±55.0 °C(Predicted)
- 酸性度係数(pKa): 6.72±0.10(Predicted)
2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6755-6557-5μmol |
2-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine |
2185317-46-6 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6755-6557-2mg |
2-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine |
2185317-46-6 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6755-6557-3mg |
2-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine |
2185317-46-6 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6755-6557-40mg |
2-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine |
2185317-46-6 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6755-6557-30mg |
2-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine |
2185317-46-6 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6755-6557-15mg |
2-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine |
2185317-46-6 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6755-6557-100mg |
2-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine |
2185317-46-6 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6755-6557-25mg |
2-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine |
2185317-46-6 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6755-6557-1mg |
2-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine |
2185317-46-6 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6755-6557-5mg |
2-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine |
2185317-46-6 | 5mg |
$103.5 | 2023-09-07 |
2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidineに関する追加情報
2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine: A Comprehensive Overview
2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine, also known by its CAS number 2185317-46-6, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrimidine ring system with a piperazine moiety and a trifluoromethyl group. The presence of these functional groups makes it a versatile molecule with applications ranging from drug discovery to advanced materials science.
The core structure of this compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This ring system is further substituted at position 4 with a trifluoromethyl group (-CF3), which introduces electron-withdrawing effects and enhances the molecule's stability and reactivity. The piperazine moiety, a six-membered amine ring, is attached to the pyrimidine ring via a methylene bridge (-CH2-) at position 1 of the piperazine ring. This arrangement creates a rigid and planar structure, which is crucial for its interactions in biological systems.
One of the most notable features of this compound is the presence of the 2,5-dimethoxyphenyl group attached to the piperazine ring. The dimethoxy substitution pattern on the phenyl ring introduces steric bulk and electronic effects that can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have shown that such substitution patterns can significantly enhance the bioavailability of drug candidates by optimizing their solubility and permeability.
The synthesis of 2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine involves a multi-step process that typically begins with the preparation of the pyrimidine core. This is followed by the introduction of the trifluoromethyl group through electrophilic substitution or other suitable methods. The piperazine moiety is then introduced via nucleophilic substitution or coupling reactions, depending on the specific intermediates used in the synthesis pathway.
In terms of applications, this compound has shown promise in several areas. In drug discovery, it has been explored as a potential lead compound for targeting various disease states, including cancer and neurodegenerative disorders. Its unique structure allows for interactions with key biological targets such as kinases and G-protein coupled receptors (GPCRs), making it a valuable tool in medicinal chemistry research.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinities with various protein targets, highlighting its potential as a therapeutic agent. Additionally, its trifluoromethyl group has been shown to enhance its resistance to metabolic degradation, which is a critical factor in drug design.
In materials science, this compound has been investigated for its potential use in organic electronics due to its rigid structure and conjugated system. Its ability to form stable π-stacked aggregates makes it a candidate for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Initial studies have demonstrated promising electronic properties, although further research is needed to optimize its performance in practical devices.
The study of CAS No: 2185317-46-6 has also contributed to our understanding of heterocyclic chemistry. The interplay between the pyrimidine ring and the piperazine moiety provides an excellent model for studying intramolecular interactions such as hydrogen bonding and π–π stacking. These interactions are fundamental to understanding the physical and chemical properties of heterocyclic compounds.
In conclusion, 2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in chemical synthesis and computational modeling, positions it as an important compound for future research and development efforts.
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